2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2,5-di(pyrazin-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O/c1-3-13-7(5-11-1)9-15-16-10(17-9)8-6-12-2-4-14-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKHFUZKHQRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720851 | |
| Record name | 2,2'-(1,3,4-Oxadiazole-2,5-diyl)dipyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869339-14-0 | |
| Record name | 2,2'-(1,3,4-Oxadiazole-2,5-diyl)dipyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for 2,5-Disubstituted 1,3,4-Oxadiazoles
Direct synthesis methods are the most common approaches for constructing the 1,3,4-oxadiazole (B1194373) ring, valued for their efficiency. These routes typically involve the formation of the heterocyclic ring from linear precursors in a single, definitive cyclization step.
One of the most popular and widely utilized methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govbiointerfaceresearch.com This reaction involves the intramolecular removal of a water molecule from the diacylhydrazine precursor to form the stable five-membered oxadiazole ring. otterbein.edu The choice of dehydrating agent is critical and can significantly influence reaction conditions and yields.
A variety of dehydrating agents are effective for this transformation, with phosphorus-based reagents being particularly common. nih.gov Phosphorus oxychloride (POCl₃) is a frequently used reagent, often employed as both a catalyst and a solvent. nih.govnih.gov It facilitates the cyclization of N,N'-diacylhydrazines or the reaction of hydrazides with carboxylic acids. nih.gov
Polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) are also powerful dehydrating agents for these syntheses. nih.govtubitak.gov.tr A specific method for creating a related compound, 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, involves the reaction of 5-methylpyrazine-2-carboxylic acid with hydrazine (B178648) dihydrochloride (B599025) in the presence of both PPA and P₂O₅. nih.gov This mixture is heated to 393 K for approximately six hours, yielding the final product after neutralization. nih.gov Another approach for synthesizing symmetrical 2,5-diaryl-1,3,4-oxadiazoles uses a combination of orthophosphoric acid, P₂O₅, and POCl₃, which avoids the difficulties associated with the high viscosity of using large amounts of PPA alone. sci-hub.se
Table 1: Common Dehydrating Agents and Conditions
| Reagent/Catalyst | Precursors | Conditions | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | Hydrazide and substituted acids | Reflux | Excellent | nih.gov |
| PPA and P₂O₅ | 5-Methylpyrazine-2-carboxylic acid and hydrazine dihydrochloride | 393 K, 6 hours | 63% | nih.gov |
| Orthophosphoric acid, P₂O₅, POCl₃ | Aromatic acids and hydrazine dihydrochloride | Heating | Good to Excellent | sci-hub.se |
To create more environmentally benign processes, solvent-free and modified reaction conditions have been developed. The cyclodehydration of N,N′-diacylhydrazines using POCl₃ can be effectively carried out under solvent-free conditions, which in some cases provides higher yields compared to reactions run in solvents like toluene. nih.gov Another modified approach employs silica-supported dichlorophosphate (B8581778) under microwave irradiation in a solvent-free medium, offering advantages such as accelerated reaction rates, high yields, and a simpler work-up procedure. nih.gov
An alternative to cyclodehydration is the oxidative cyclization of hydrazide-hydrazones, which are typically formed from the condensation of aldehydes and acylhydrazides. biointerfaceresearch.com This method involves the oxidation of the hydrazone intermediate to induce ring closure. A range of oxidizing agents can be employed, including potassium permanganate, bromine in acetic acid, and lead(IV) oxide. biointerfaceresearch.com
More modern and milder methods have also been developed. For instance, a practical and transition-metal-free protocol uses stoichiometric molecular iodine in the presence of potassium carbonate. acs.org This system can efficiently convert both isolated and crude acylhydrazones into 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgorganic-chemistry.org Other strategies include the use of a cationic Fe(III)/TEMPO catalyst with oxygen or photoredox-mediated cyclizations that can proceed without any catalyst or additive. organic-chemistry.orgrsc.org
Multi-step strategies provide access to more complex or asymmetrically substituted 1,3,4-oxadiazoles. These syntheses often begin with the formation of the oxadiazole core, followed by further chemical transformations. For example, a synthetic route to novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles starts with the PPA-catalyzed cyclization of p-toluic acid and hydrazine hydrate. tubitak.gov.tr The resulting 2,5-bis(p-tolyl)-1,3,4-oxadiazole then undergoes subsequent reactions, including bromination and a Wittig-Horner reaction, to build the final complex structure. tubitak.gov.tr
Table 2: Example of a Multi-Step Synthesis
| Step | Reaction | Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Cyclization | p-Toluic acid, Hydrazine hydrate, PPA | Formation of the 1,3,4-oxadiazole core | tubitak.gov.tr |
| 2 | Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Introduction of reactive handles | tubitak.gov.tr |
| 3 | Esterification | N/A | Intermediate modification | tubitak.gov.tr |
Cyclodehydration of N,N′-Diacylhydrazines
Functionalization and Derivatization Strategies
Functionalization of a pre-formed 1,3,4-oxadiazole ring is a flexible strategy that allows for late-stage diversification of the molecular structure. nih.gov This approach avoids the need to introduce all substituents before the ring-forming step. nih.gov One powerful method is the C–H functionalization of a monosubstituted 1,3,4-oxadiazole. nih.gov A one-pot, two-stage strategy has been developed where a 1,3,4-oxadiazole is first synthesized and then subjected to a copper-catalyzed arylation to install a second substituent. nih.govacs.org
Another common derivatization technique involves synthesizing an oxadiazole with reactive functional groups that can be easily converted in subsequent steps. For instance, 2,5-dialkyl-1,3,4-oxadiazoles bearing bromine substituents can be synthesized and then undergo substitution reactions with various nucleophiles, such as diisopropyl iminodiacetate, to introduce new functionalities. nih.gov
Modification at the Pyrazine (B50134) Rings
Modifications to the pyrazine rings attached to the 1,3,4-oxadiazole core allow for the fine-tuning of the molecule's electronic and steric properties. A primary example of this is the introduction of methyl groups onto the pyrazine rings, yielding 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole.
This methylated analog is prepared through the reaction of 5-methylpyrazine-2-carboxylic acid with hydrazine dihydrochloride in the presence of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅). The mixture is heated to facilitate the dehydrative cyclization, resulting in the formation of the central 1,3,4-oxadiazole ring. Following the reaction, the product is isolated by neutralization of the acidic mixture. This modification demonstrates a viable pathway to functionalize the pyrazine units, which can influence the ligand's coordination behavior and the properties of its resulting metal complexes.
| Reactants | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Methylpyrazine-2-carboxylic acid, Hydrazine dihydrochloride | Polyphosphoric acid (85%), Phosphorus pentoxide | 393 K (120 °C) for ~6 hours | 63% | researchgate.net |
Introduction of Diverse Terminal Substituents
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established field, allowing for the introduction of a wide array of terminal groups in place of the pyrazine rings. These synthetic routes are versatile and can be adapted to produce compounds with tailored properties. Common methods often start from acid hydrazides and involve cyclization reactions. nih.gov
One powerful, multi-step method involves the synthesis of intermediate 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles, which can then undergo nucleophilic substitution to introduce diverse functionalities. nih.gov For example, 2,5-bis(bromomethyl)-1,3,4-oxadiazole can be reacted with diisopropyl iminodiacetate. nih.gov Subsequent hydrolysis of the ester groups yields terminal carboxymethylamino substituents, which are valuable for their metal-chelating properties. nih.gov This approach highlights a strategy for creating complex terminal groups that are not easily accessible through direct cyclization. nih.gov
Another general and widely used approach is the dehydrative cyclization of two equivalents of a carboxylic acid with one equivalent of hydrazine hydrate, or the reaction of an acylhydrazide with an acid chloride or another carboxylic acid. nih.gov A variety of dehydrating agents can be employed for this purpose, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA). nih.govnih.gov This method allows for the synthesis of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles with aryl, alkyl, and other heterocyclic substituents. nih.govresearchgate.net
| Substituent at 2,5-positions | Synthetic Precursors | Key Reagent/Method | Reference |
|---|---|---|---|
| -CH₂Br | N,N'-bis(bromoacetyl)hydrazine | Phosphorus oxychloride (POCl₃) | nih.gov |
| -CH₂-N(CH₂CO₂H)₂ | 2,5-Bis(bromomethyl)-1,3,4-oxadiazole, Diisopropyl iminodiacetate | Substitution followed by hydrolysis | nih.gov |
| Aryl/Heteroaryl groups | Aromatic carboxylic acids, Hydrazide derivatives | Phosphorus oxychloride (POCl₃) | nih.gov |
| Phenyl | Carprofen hydrazide, Acyl chloride | Phosphorus oxychloride (POCl₃) | researchgate.net |
Solvothermal Synthesis Approaches and In Situ Conversions
Solvothermal synthesis, a method involving reactions in a closed system at temperatures above the solvent's boiling point, offers a route to crystalline materials like coordination polymers. This technique can also promote in situ transformations, where ligands or reactants are chemically altered during the synthesis. In the context of systems containing N-heterocyclic linkers, solvothermal conditions have been shown to induce ligand conversions. For instance, in the synthesis of zinc and cobalt coordination polymers, an azo-functionalized co-linker (4,4′-azobispyridine) was reduced to a hydrazine-bridged ligand (1,2-bis(4-pyridyl)hydrazine) when the reaction temperature was raised to 140 °C. rsc.org While this specific example does not involve 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole, it demonstrates the potential of solvothermal conditions to trigger in situ reactions, a principle that could be applied to systems containing the oxadiazole scaffold.
Reversible Interconversions with Related Heterocycles
The transformation of one heterocyclic ring system into another is a key area of synthetic chemistry. For 1,3,4-oxadiazoles, interconversions are often achieved through multi-step sequences or recyclization reactions rather than direct, reversible equilibria. One notable pathway is the Huisgen reaction, which involves the acylation of tetrazoles with acyl chlorides, leading to intermediate N-acyltetrazoles that subsequently recyclize to form 2,5-disubstituted 1,3,4-oxadiazoles. This reaction represents a formal conversion of a tetrazole ring into a 1,3,4-oxadiazole ring.
Furthermore, divergent synthesis pathways from a common precursor can lead to different heterocycles. For example, acylthiosemicarbazides can be cyclized to form either 2-amino-1,3,4-oxadiazoles or 5-substituted-1,3,4-oxadiazole-2-thiols, depending on the choice of cyclizing agent and reaction conditions. nih.gov While not a reversible interconversion of the final product, this highlights the chemical relationship between these heterocyclic systems and the potential for targeted synthesis.
Influence of Reaction Conditions on Product Formation
Reaction conditions such as temperature, solvent, and the choice of reagents play a critical role in the synthesis of 1,3,4-oxadiazole derivatives, significantly impacting reaction efficiency and product yields.
The choice of dehydrating or oxidizing agent in cyclization reactions is paramount. A wide range of reagents, including phosphorus oxychloride, polyphosphoric acid, thionyl chloride, and milder agents like tosyl chloride, can be used to form the 1,3,4-oxadiazole ring from diacylhydrazines or acylsemicarbazides. nih.govnih.gov Similarly, the oxidative cyclization of N-acylhydrazones can be achieved using various oxidants like chloramine-T or molecular iodine, with the choice of reagent affecting the scope and efficiency of the reaction. nih.govorganic-chemistry.org
Temperature is another key variable. In substitution reactions on pre-formed oxadiazole rings, temperature can dramatically affect the yield. For instance, in the synthesis of an ester derivative of a 2,5-dialkyl-1,3,4-oxadiazole via substitution, the yield was found to be highly dependent on the reaction temperature.
| Reaction Temperature (°C) | Product Yield | Reference |
|---|---|---|
| Room Temperature | 23% | nih.gov |
| 50-60 | 91% | nih.gov |
This demonstrates that careful optimization of reaction temperature is essential for achieving high efficiency in the modification of 1,3,4-oxadiazole derivatives. nih.gov
Iii. Advanced Spectroscopic and Structural Elucidation
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most precise information regarding the three-dimensional structure of a molecule in the solid state. Studies on closely related analogues, such as 2,5-Bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole, offer significant insight into the expected structural parameters of the title compound. nih.govnih.gov
The molecular structure determined by X-ray crystallography reveals the relative orientations of the heterocyclic rings. In the analogue 2,5-Bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole, the central 1,3,4-oxadiazole (B1194373) ring is essentially planar. nih.govnih.gov The two terminal pyrazine (B50134) rings are also planar but are twisted out of the plane of the central oxadiazole ring. nih.govnih.gov
The dihedral angle between the two pyrazine rings is reported to be 5.62 (15)°. nih.govnih.gov The individual pyrazine rings exhibit small deviations from the plane of the central oxadiazole ring, with dihedral angles of 1.52 (16)° and 5.55 (17)°, respectively. nih.govnih.gov This near-coplanar arrangement suggests a degree of electronic conjugation across the molecule, a feature common in such diaryl-oxadiazole systems. researchgate.net
The arrangement of molecules within the crystal lattice is governed by noncovalent intermolecular interactions. In the crystal structure of the methyl-substituted analogue, molecules are linked by C—H···N hydrogen bonds involving the pyrazine rings. nih.gov These interactions connect adjacent molecules, forming zigzag supramolecular chains that propagate through the crystal. nih.gov The study of intermolecular interactions is crucial for understanding the solid-state properties of materials. nih.gov The crystal data for this analogue is summarized in the table below.
| Crystallographic Parameter | Value for 2,5-Bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole nih.gov |
|---|---|
| Chemical Formula | C₁₂H₁₀N₆O |
| Formula Weight | 254.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9084 (8) |
| b (Å) | 19.054 (4) |
| c (Å) | 16.328 (4) |
| β (°) | 101.64 (3) |
| Volume (ų) | 1191.0 (5) |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon environments within the molecule.
For 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the two pyrazine rings. Due to the molecule's symmetry, a relatively simple set of signals in the aromatic region (typically δ 7.0–9.0 ppm) would be anticipated, consistent with the pyrazinyl proton environments. nih.govresearchgate.net
The ¹³C NMR spectrum provides key information about the carbon skeleton. The most characteristic signals are those of the two equivalent carbons in the 1,3,4-oxadiazole ring, which are expected to appear significantly downfield. In similar 2,5-disubstituted-1,3,4-oxadiazole derivatives, these carbons typically resonate in the range of δ 160–165 ppm. researchgate.net The remaining signals in the spectrum would correspond to the carbons of the pyrazine rings. nih.gov The structural confirmation of new 1,3,4-oxadiazole derivatives is routinely supported by both ¹H and ¹³C NMR data. nih.govmdpi.comnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₆N₆O), the molecular ion peak (M⁺) would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 226.19 g/mol . synchem.de
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement. nih.gov This allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The use of HRMS is a standard characterization technique for confirming the identity of newly synthesized heterocyclic compounds, including 1,3,4-oxadiazole derivatives. researchgate.netmdpi.comnih.gov
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, identifies the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
Advanced Spectroscopic Techniques for Electronic Structure
The electronic behavior of This compound can be elucidated through several advanced spectroscopic methods, primarily UV-Vis absorption and fluorescence spectroscopy. Electron Paramagnetic Resonance (EPR) spectroscopy also presents a valuable tool for specific applications involving paramagnetic species.
UV-Vis Absorption and Fluorescence Spectroscopy
Furthermore, studies on various 2,5-disubstituted 1,3,4-oxadiazoles consistently report strong absorption in the ultraviolet region, typically between 290 and 350 nm, with high molar absorption coefficients. researchgate.net Their fluorescence emission is commonly observed in the blue to green portion of the visible spectrum. For example, certain 2,5-diaryl-1,3,4-oxadiazoles exhibit emission maxima around 450 nm. researchgate.net
Based on these comparisons, it is anticipated that This compound will exhibit a primary absorption band in the UV region and will be fluorescent, likely emitting in the blue region of the spectrum. The exact wavelengths and quantum yield would be influenced by the solvent environment due to potential solvatochromic effects.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |
|---|---|---|---|---|
| 2,5-Bis(pyridine)oxadiazole derived viologen | 315 | 390-410 | Dichloromethane | scirp.org |
| Generic 2,5-Diaryl-1,3,4-oxadiazole (Example) | 330 | 450 | Not Specified | researchgate.net |
Electron Paramagnetic Resonance (EPR) for Specific Applications
As a diamagnetic, closed-shell molecule, This compound itself is not expected to be EPR active. An EPR signal is only observed for species with one or more unpaired electrons, such as radicals or certain transition metal ions.
However, the application of EPR spectroscopy becomes highly relevant when this compound is used as a ligand to form coordination complexes with paramagnetic metal ions. The pyrazinyl nitrogen atoms provide excellent coordination sites. In such specific applications, the EPR spectrum of the resulting complex can provide detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. For instance, copper(II) and nickel(II) complexes of the isomeric ligand 2,5-bis(2-pyridinyl)-1,3,4-oxadiazole have been characterized, and their EPR spectra show axial symmetries, which is informative about their electronic structure.
V. Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Networks in Crystalline Solids
In the crystalline state, hydrogen bonding plays a crucial role in the formation of ordered supramolecular structures. For the closely related compound, 2,5-bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole, X-ray diffraction studies have revealed the presence of specific C-H···N interactions. nih.gov These interactions involve the hydrogen atoms of the pyrazinyl rings and the nitrogen atoms of adjacent molecules, connecting them to form zigzag polymer chains. nih.gov This type of hydrogen bonding is a recurring motif in the crystal engineering of nitrogen-containing heterocyclic compounds. rsc.org
The 1,3,4-oxadiazole (B1194373) ring itself can act as a double hydrogen-bond acceptor, further contributing to the stability of the crystal lattice. rsc.org Given the structural similarities, it is highly probable that 2,5-bis(2-pyrazinyl)-1,3,4-oxadiazole also forms comparable hydrogen-bonded networks, where the pyrazinyl and oxadiazole nitrogens act as key acceptors, directing the assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.
Table 1: Crystallographic Data for the Analogue 2,5-Bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₆O |
| Molecular Weight | 254.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9084 (8) |
| b (Å) | 19.054 (4) |
| c (Å) | 16.328 (4) |
| β (°) | 101.64 (3) |
| Volume (ų) | 1191.0 (5) |
Data sourced from reference nih.gov
π-π Stacking Interactions and Aromatic Stacking
The extended π-system of this compound, arising from the conjugation of the pyrazinyl and oxadiazole rings, predisposes it to significant π-π stacking interactions. These interactions are a major driving force in the packing of aromatic and heteroaromatic molecules. Studies on various 1,3,4-oxadiazole derivatives have demonstrated the prevalence of (oxadiazole)···(aromatic ring) and (oxadiazole)···(oxadiazole) stacking. nih.gov
Table 2: Dihedral Angles in 2,5-Bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole
| Rings | Dihedral Angle (°) |
|---|---|
| Pyrazine (B50134) Ring A to Pyrazine Ring B | 5.62 (15) |
| Pyrazine Ring A to Oxadiazole Ring | 1.52 (16) |
| Pyrazine Ring B to Oxadiazole Ring | 5.55 (17) |
Data sourced from reference nih.gov
Self-Assembly Strategies and Crystal Engineering
The predictable intermolecular interactions of this compound make it an excellent candidate for crystal engineering and the design of self-assembled materials. The nitrogen atoms on the pyrazine rings provide well-defined coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The structure of an Ag(I) coordination polymer with this compound demonstrates its utility as a ligand. researchgate.net
Furthermore, the combination of hydrogen bonding and π-π stacking can be exploited to create specific supramolecular synthons. These synthons can then be used to build larger, functional architectures. The self-assembly can be influenced by factors such as solvent choice and the presence of other molecules, allowing for a degree of control over the final structure. The synthesis of various bis-1,3,4-oxadiazole derivatives has been explored to create compounds with specific solid-state structures and properties. researchgate.net
Host-Guest Chemistry with Oxadiazole Scaffolds
The 1,3,4-oxadiazole scaffold is a versatile component in the design of host molecules for host-guest chemistry. While specific studies on this compound in this context are not widely reported, the general principles of oxadiazole chemistry suggest its potential. The electron-deficient nature of the oxadiazole ring allows it to interact favorably with electron-rich guest molecules.
Moreover, by incorporating this compound into larger macrocyclic or cage-like structures, it is possible to create cavities capable of encapsulating small molecules or ions. The pyrazinyl nitrogen atoms can also act as recognition sites for guest binding. The development of complex 1,3,4-oxadiazole derivatives has been a strategy in creating compounds with specific binding properties. mdpi.com The synthesis of oxadiazole-containing macrocycles has been shown to produce host molecules capable of complexing various guests, indicating a promising area of research for this class of compounds.
Vi. Materials Science Applications and Optoelectronic Properties
Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring makes its derivatives, including 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole, excellent candidates for use in optoelectronic devices. Specifically, they are recognized for their role as electron-transport materials (ETMs) and emitting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The ability of the oxadiazole moiety to facilitate electron injection and transport is crucial for enhancing the efficiency and performance of OLED devices. researchgate.net
Research has shown that 2,5-diaryl-1,3,4-oxadiazoles display structural features that make them effective electron-transporters. rsc.org Their high electron affinity and excellent thermal stability contribute to the operational longevity and brightness of OLEDs. researchgate.net The incorporation of pyrazinyl groups, which are also electron-deficient, is expected to further enhance these electron-transporting properties. Some derivatives have been identified as having semiconductor properties, making them well-suited for a variety of optoelectronic applications beyond OLEDs. researchgate.net For instance, related furazanopyrazine derivatives have been demonstrated to be narrow-bandgap n-type organic semiconductors. researchgate.net The combination of the oxadiazole core with various aromatic substituents allows for the tuning of photophysical properties, leading to the development of materials with specific emission colors, a critical aspect for display technology. mdpi.com
Table 1: Properties of Selected Oxadiazole Derivatives for Optoelectronic Applications
| Compound/Derivative Class | Key Property | Application | Reference |
| 2,5-Diaryl-1,3,4-oxadiazoles | Good electron-transporters | OLEDs | rsc.org |
| 1,3,4-Oxadiazole Derivatives | High electron mobility, efficient fluorescence | OLEDs (ETMs, Emitters) | researchgate.net |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) | Semiconductor properties, Eg ≈ 3.84 eV | Optoelectronic Devices | researchgate.net |
| nih.govnih.govtubitak.gov.trOxadiazolo[3,4-b]pyrazines | n-type organic semiconductors | Organic Electronics | researchgate.net |
Development of Laser Dyes and Optical Brighteners
The inherent photoluminescence and high quantum yields of certain 1,3,4-oxadiazole derivatives make them suitable for applications as laser dyes and optical brighteners. mdpi.com These compounds can absorb light in the ultraviolet spectrum and re-emit it in the visible blue range, which is the fundamental principle of optical brightening agents used in textiles and polymers. mdpi.comgoogle.com
A notable example, while not containing a pyrazinyl group, is 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD), which is recognized as a laser dye with high photoluminescence quantum efficiency. medchemexpress.com The strong fluorescence is a characteristic feature of the 2,5-diaryl-1,3,4-oxadiazole scaffold. Similarly, related heterocyclic compounds like pyrazolines have been successfully commercialized as optical brighteners for various materials, including polyvinyl chloride and polyamide fibers, demonstrating the industrial potential of this class of fluorescent heterocycles. google.com
Scintillator Materials Development
The ability of 1,3,4-oxadiazole derivatives to emit light upon exposure to ionizing radiation makes them valuable components in the development of scintillators. mdpi.com Scintillators are materials that exhibit luminescence when excited by high-energy particles or photons, and they are crucial for radiation detection in medical imaging, high-energy physics, and security screening.
The electron-accepting nature of the 1,2-diazole fragment within the 1,3,4-oxadiazole ring contributes to its application in scintillator systems. mdpi.com A well-known organic scintillator is 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), which, although based on an oxazole (B20620) ring, shares structural and functional similarities with the oxadiazole compounds discussed. sigmaaldrich.com POPOP is used as a wavelength shifter in scintillation cocktails, where it absorbs the primary fluorescence from a solvent and re-emits it at a longer wavelength that is more easily detected by photomultiplier tubes. The high fluorescence quantum yield and photostability of these compounds are key to their effectiveness in this application. sigmaaldrich.com
Heat-Resistant Polymers and High-Performance Materials
A significant application of 1,3,4-oxadiazole derivatives lies in the synthesis of high-performance polymers with exceptional thermal stability. nih.govmdpi.com The rigid, stable heterocyclic ring, when incorporated into a polymer backbone, imparts a high glass transition temperature (Tg) and excellent resistance to thermal degradation.
Poly(1,3,4-oxadiazole)s are synthesized through the cyclodehydration of polyhydrazides. researchgate.netresearchgate.net Research has demonstrated that the resulting oxadiazole polymers exhibit a dramatic increase in Tg and a decrease in solubility compared to their polyhydrazide precursors, indicative of a more rigid and stable polymer chain. researchgate.net These polymers are sought after for applications where materials must withstand extreme temperatures, such as in aerospace components, fire-retardant fabrics, and advanced composites. Furthermore, oxadiazole-based heterocycles are being explored as building blocks for energetic materials, where high thermal stability (decomposition temperatures approaching or exceeding 300°C) is a critical safety and performance requirement. osti.govosti.gov
Table 2: Thermal Properties of Oxadiazole-Based Polymers and Materials
| Material Type | Precursor | Cyclization/Decomposition Temp. | Key Feature | Reference |
| Polyoxadiazoles | Polyhydrazides | 310–320°C (Cyclization) | High Tg, Decreased solubility | researchgate.net |
| Thermally Stable Polymers | Aromatic bis-tetrazoles | N/A | Improved thermal stabilities | researchgate.net |
| LLM-210 (Energetic Material) | N/A | 314°C (Decomposition) | High thermal stability, Melt-castable | osti.govosti.gov |
| LLM-205 (Energetic Material) | N/A | 299°C (Decomposition) | High thermal stability | osti.govosti.gov |
Two-Photon Absorption and Nonlinear Optical Properties
Molecules with significant nonlinear optical (NLO) properties are in demand for applications in optical data storage, optical computing, and photonics. ias.ac.in 1,3,4-Oxadiazole derivatives have emerged as a promising class of materials for these advanced technologies. researchgate.net Their molecular structure, often featuring donor and acceptor groups connected by a π-conjugated bridge, can lead to large molecular hyperpolarizabilities, which is a prerequisite for NLO activity. ias.ac.in
Studies on specific 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated their potential. For example, open-aperture z-scan experiments on certain derivatives have confirmed their behavior as optical limiters, a property useful for protecting sensitive optical sensors from high-intensity laser pulses. ias.ac.in The material 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole exhibits robust optical behavior supported by high dipole moments and significant hyperpolarizability values, suggesting its potential for advanced photonic technologies. researchgate.net Related systems like nih.govnih.govtubitak.gov.troxadiazolo[3,4-b]pyrazine derivatives have also been reported to possess NLO properties. researchgate.net
Sensing Applications (e.g., metal ion recognition based on optical response)
The presence of potential coordination sites (nitrogen and oxygen atoms) within the 1,3,4-oxadiazole ring, combined with its inherent fluorescence, makes it an excellent scaffold for designing chemosensors. nih.gov These sensors operate by changing their optical properties, such as fluorescence intensity or color, upon binding to a specific analyte, particularly metal ions. nih.govresearchgate.net
Derivatives of 1,3,4-oxadiazole have been developed as selective and sensitive fluorescent chemosensors for a variety of metal ions, including Ag+, Cu2+, Zn2+, and others. researchgate.netmdpi.com The sensing mechanism often involves processes like photo-induced electron transfer (PET), where the binding of a metal ion alters the electronic structure of the molecule and "switches on" or "switches off" the fluorescence. nih.gov For example, 2,5-bis(pyridine-2-formamidophenyl)-1,3,4-oxadiazole has been shown to be a viable fluorescent receptor for Ag+ ions. researchgate.net The pyrazinyl rings in this compound provide additional nitrogen donor atoms, potentially enhancing its ability to coordinate with metal ions and function as a highly selective sensor. researchgate.net
Viii. Structure Property Relationship Studies and Future Research Directions
Impact of Substituent Effects on Electronic and Optical Properties
The electronic and optical characteristics of 2,5-disubstituted-1,3,4-oxadiazoles are highly tunable by modifying the substituents on the peripheral aromatic rings. The 1,3,4-oxadiazole (B1194373) core is inherently electron-deficient, and its properties can be modulated through the electronic interplay with attached groups.
Research into various 2,5-disubstituted-1,3,4-oxadiazole derivatives has established clear structure-property relationships. researchgate.net The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels. nih.govnih.gov For instance, the interaction between an electron-donating aniline (B41778) group and the electron-withdrawing oxadiazole ring can enhance intramolecular charge transfer (ICT) effects, influencing the material's fluorescence properties. researchgate.net In one study, a series of pyrazine-1,3,4-oxadiazole derivatives demonstrated that halogen substitutions, acting as EWGs, enhanced lipophilicity and target interactions in a biological context. nih.gov
The nature of the substituent also directly impacts photophysical properties such as absorption and emission wavelengths. Synthesizing derivatives with larger, more conjugated aryl substituents, like naphthyl or pyrenyl, can induce a bathochromic (red) shift in the emission spectra, moving the emitted light from blue to bluish-green. nih.gov This principle is fundamental for developing organic light-emitting diodes (OLEDs) with specific color outputs. Quantum chemical calculations have been instrumental in predicting these trends, correlating substituent size with the twisting of molecular segments and the resulting electronic transitions. nih.gov For pyrazine-containing systems specifically, the nitrogen atoms in the pyrazine (B50134) ring have been shown to localize the HOMO on the central ring's carbon atoms, creating a quinoidal-type population that influences the HOMO-LUMO gap. worktribe.com
Table 8.1: Impact of Substituents on Photophysical Properties of 1,3,4-Oxadiazole Derivatives
| Substituent Type | Example Substituent | Observed Effect | Potential Application | Reference |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Aniline, Methoxy | Enhances intramolecular charge transfer (ICT); can lead to red-shifted emission. | Fluorescent sensors, OLEDs | researchgate.net |
| Electron-Withdrawing Group (EWG) | Halogens (Cl, F), Nitro | Lowers LUMO energy level; can enhance electron transport and increase biological activity. | Electron-transport materials, Medicinal chemistry | nih.govnih.gov |
| Extended π-Conjugation | Stilbene, Biphenyl, Pyrenyl | Causes a bathochromic (red) shift in absorption and emission spectra. | Organic optical materials, OLEDs | worktribe.comtubitak.gov.tr |
| Alkyl Groups | Methyl | Minimal electronic effect but can influence solubility and molecular packing. Can cause slight deviations from planarity. | Precursors for functional materials | nih.govnih.gov |
Correlation Between Molecular Architecture and Coordination Behavior
The specific arrangement of atoms in 2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole makes it a highly versatile ligand in coordination chemistry. Its molecular architecture, featuring a central oxadiazole ring flanked by two pyrazine rings, offers multiple nitrogen atoms as potential coordination sites. This allows for diverse binding modes and the construction of complex supramolecular structures. nih.govresearchgate.net
The ligand, referred to in some studies as Lc, can adopt various configurations, such as cisoid-II, when coordinating with metal ions. nih.gov It has been shown to coordinate with up to four silver(I) ions simultaneously. nih.gov In this arrangement, each silver atom can be chelated by a nitrogen atom from a pyrazine ring and an adjacent nitrogen from the oxadiazole ring, while also binding to other pyrazine nitrogens from different ligand molecules. nih.gov This multi-dentate coordination capability leads to the formation of robust, three-dimensional open coordination networks. nih.govresearchgate.net
Table 8.2: Correlation Between Molecular Architecture and Coordination Behavior
| Architectural Feature | Description | Impact on Coordination | Resulting Structure | Reference |
|---|---|---|---|---|
| Multiple Coordination Sites | Nitrogen atoms on both pyrazine rings and the oxadiazole ring are available for binding. | Acts as a multi-dentate ligand, capable of bridging multiple metal centers. | Coordination polymers, Metal-Organic Frameworks (MOFs) | nih.gov |
| Geometric Flexibility | The ligand can adopt different spatial configurations (e.g., cisoid-II). | Allows for the formation of various coordination geometries around the metal ion. | 3-D open networks, metallacyclophanes (with similar pyridyl ligands) | nih.govresearchgate.net |
| Near-Planar Structure | Small dihedral angle between the pyrazine and oxadiazole rings. | Facilitates ordered packing and the formation of extended, layered, or pillared structures. | Pseudo-tetrahedral nodes, supramolecular chains | nih.govnih.gov |
| Chelation Capability | The ligand can form a chelate ring by binding to a metal via one pyrazine nitrogen and one oxadiazole nitrogen. | Enhances the stability of the metal-ligand bond. | Stable mononuclear or polynuclear complexes | nih.gov |
Rational Design Principles for Advanced Materials
The rational design of advanced materials hinges on a predictive understanding of structure-property relationships. researchgate.net For materials based on this compound, design principles are emerging for applications in electronics and porous materials.
For Optoelectronic Materials: The intrinsic electron-deficient character of both the pyrazine and 1,3,4-oxadiazole rings makes this scaffold ideal for use as an electron-transporting material (ETM). researchgate.net In devices like OLEDs, efficient transport of electrons is crucial for balancing charge carriers and achieving high quantum efficiency. The design principle here is to incorporate such electron-deficient molecules into the emissive layer of an OLED, often as a dopant. worktribe.com For example, single-layer OLEDs using a standard emissive polymer showed significantly enhanced efficiency when doped with a related 2,5-di(aryleneethynyl)pyrazine derivative, an effect attributed to the improved electron-transporting properties of the pyrazine system. worktribe.com
Table 8.3: Rational Design Principles for Advanced Materials
| Target Application | Rational Design Principle | Key Molecular Feature Utilized | Expected Outcome | Reference |
|---|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Use as a rigid, multi-dentate organic linker to connect metal nodes. | Multiple N-donor sites, defined geometry, and rigidity. | Porous materials with high surface area and tunable pore chemistry for gas storage or catalysis. | nih.govresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Incorporate as an electron-transporting material (ETM) or dopant. | Electron-deficient nature of pyrazine and oxadiazole rings. | Improved charge balance and higher external quantum efficiency in devices. | researchgate.networktribe.com |
| Chemical Sensors | Design frameworks where the ligand's fluorescence or electronic properties change upon binding an analyte. | Coordination sites and responsive electronic structure. | Selective and sensitive detection of metal ions or other molecules. | researchgate.net |
| Energetic Materials | Construct dense MOFs with a high nitrogen content and introduce energetic groups (e.g., nitro groups). | Nitrogen-rich heterocyclic rings. | High-density materials with tailored thermal stability and energy performance. | rsc.org |
Challenges in Synthesis and Scale-Up
While numerous synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles exist, significant challenges remain, particularly concerning efficiency, safety, and scalability. The synthesis of this compound typically involves the cyclization of a precursor, such as a diacylhydrazide, which is itself formed from a pyrazine carboxylic acid derivative. nih.govresearchgate.net
A primary challenge lies in the harsh conditions often required for the cyclodehydration step. Classical methods frequently employ aggressive dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid at high temperatures. tubitak.gov.trresearchgate.netacs.org These reagents are hazardous, difficult to handle on a large scale, and can lead to side reactions or decomposition of sensitive substrates.
Another challenge is achieving high yields and purity. Multi-step syntheses can result in cumulative yield losses. acs.org For unsymmetrical oxadiazoles (B1248032), controlling the regioselectivity of the cyclization can be difficult, leading to mixtures of products that require extensive purification. acs.org
Modern synthetic chemistry aims to address these issues by developing milder and more efficient protocols. These include copper-catalyzed oxidative cyclizations that use molecular oxygen as the terminal oxidant, iodine-promoted domino reactions, and photoredox-mediated cascades. acs.orgorganic-chemistry.org Such methods often offer better functional group tolerance and avoid harsh reagents. For scale-up, environmentally benign alternatives like mechanochemical synthesis, which minimizes or eliminates solvents, are also being explored. organic-chemistry.org However, the cost and recovery of metal catalysts (e.g., copper, palladium) can present a new set of challenges for industrial-scale production. acs.org
Table 8.4: Challenges in the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
| Synthetic Method | Associated Challenges | Potential Improvements / Alternatives | Reference |
|---|---|---|---|
| Dehydrative Cyclization of Diacylhydrazides | Requires harsh, corrosive reagents (POCl₃, PPA, H₂SO₄) and high temperatures. | Use of milder dehydrating agents; development of catalytic methods. | researchgate.netacs.org |
| Oxidative Cyclization of Acylhydrazones | Often requires stoichiometric amounts of oxidants (e.g., KMnO₄, PbO₂), which can be toxic. | Catalytic methods using O₂ or other green oxidants; photoredox or electro-oxidative approaches. | acs.orgorganic-chemistry.org |
| Multi-step Synthesis | Overall low yields; purification challenges at each step. | One-pot or tandem reactions that combine multiple steps, reducing intermediate isolation. | acs.org |
| Catalyst-based Methods (e.g., Cu, Pd) | Cost of the catalyst; potential for product contamination with residual metal; catalyst recovery for scale-up. | Use of inexpensive, earth-abundant metal catalysts (e.g., iron); development of reusable/heterogeneous catalysts. | acs.orgorganic-chemistry.org |
Emerging Applications and Unexplored Research Avenues
The unique combination of electronic properties and coordination ability of this compound opens the door to numerous emerging applications and yet-unexplored areas of research.
Advanced MOFs and Porous Polymers: While its potential as a MOF linker is recognized, unexplored avenues include the design of frameworks with precisely controlled pore environments for challenging separations, such as separating isotopes or chiral molecules. researchgate.netdigitellinc.com Another area is the development of catalytically active MOFs, where the electron-deficient pyrazine-oxadiazole units could participate directly in catalytic cycles or stabilize active metal sites.
Next-Generation Electronics: Beyond its use as a simple electron transporter in OLEDs, the scaffold could be engineered into more complex architectures for organic electronics. researchgate.networktribe.com Unexplored research could focus on creating n-type organic semiconductors for organic field-effect transistors (OFETs) or as non-fullerene acceptors in organic photovoltaic (OPV) cells.
Chemosensors: The ability of the ligand to coordinate with metal ions and the sensitivity of its fluorescence to its chemical environment suggest its use in chemosensors. researchgate.net A promising research avenue is the development of selective and sensitive fluorescent turn-on or turn-off sensors for detecting specific metal ions (e.g., heavy metals in water) or environmentally important anions.
Scaffolds for Medicinal Chemistry: Although this article focuses on the compound itself, the pyrazine-oxadiazole core is a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Related derivatives have shown potent antitubercular and anticancer activity. nih.govmdpi.com An unexplored avenue is the systematic functionalization of the this compound core to create libraries of compounds for screening against a wide range of biological targets, potentially leading to new therapeutic agents.
Opportunities for Interdisciplinary Research
The full potential of this compound can best be realized through collaborative, interdisciplinary research that bridges traditional scientific fields.
Chemistry and Materials Science/Physics: Collaboration between synthetic chemists, materials scientists, and physicists is essential for developing next-generation electronic devices. Chemists can design and synthesize novel derivatives with tailored HOMO/LUMO levels, while physicists and engineers can fabricate and characterize these materials in devices like OLEDs, OPVs, and OFETs to create a feedback loop for material optimization. researchgate.networktribe.com
Chemistry and Chemical Engineering: The transition from laboratory-scale synthesis to industrial production requires a partnership between organic chemists and chemical engineers. organic-chemistry.org Engineers can help optimize reaction conditions for safety, cost-effectiveness, and scalability, while chemists can explore alternative, more sustainable synthetic routes.
Chemistry and Biology/Pharmacology: The potential of the pyrazine-oxadiazole scaffold in drug discovery calls for close collaboration between medicinal chemists, biologists, and pharmacologists. nih.govmdpi.com Chemists can synthesize targeted libraries of compounds, which can then be evaluated by biologists for their activity against specific enzymes or cell lines, with computational chemists providing insights into binding modes and structure-activity relationships.
Chemistry and Environmental Science: Developing materials for environmental remediation, such as MOFs for capturing pollutants or catalysts for breaking them down, requires input from both synthetic chemists and environmental scientists. researchgate.net Environmental scientists can identify key challenges and test material performance under realistic conditions, guiding chemists in the design of more effective and stable materials.
Q & A
Q. What are the established synthetic routes for 2,5-bis(2-pyrazinyl)-1,3,4-oxadiazole, and what key parameters influence yield optimization?
Methodological Answer: The synthesis typically involves cyclodehydration of hydrazide precursors with agents like POCl₃. For example, hydrazide derivatives of gallic acid were refluxed with ethyl gallate and POCl₃ to yield polyphenolic oxadiazoles with antioxidant properties . Yield optimization depends on stoichiometric ratios (e.g., excess POCl₃), reaction duration (18–24 hours), and temperature control (reflux conditions). Alternative routes include microwave-assisted synthesis using benzohydrazide and aromatic aldehydes catalyzed by 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS), which reduces reaction time and improves reproducibility .
Q. How is structural characterization performed for this compound and its derivatives?
Methodological Answer: Characterization combines spectroscopic and crystallographic techniques:
- Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
- Elemental analysis confirms molecular composition.
- Single-crystal X-ray diffraction resolves coordination geometries in metal complexes (e.g., Ag(I) or Co(II) coordination polymers) .
- NMR spectroscopy (¹H/¹³C) verifies substituent positions, though limited for paramagnetic metal complexes.
Q. What basic pharmacological activities have been reported for 2,5-disubstituted-1,3,4-oxadiazoles?
Methodological Answer:
- Anticancer activity : Derivatives like 2,5-bis(4-diethylaminophenyl)-1,3,4-oxadiazole showed in vitro cytotoxicity against cancer cell lines via topoisomerase inhibition. Assays used MTT protocols with IC₅₀ values reported .
- Insecticidal activity : Symmetrical 2,5-bis(2,4-dichlorophenyl) derivatives exhibited efficacy against house flies and leaf rollers in bioassays, likely due to chitin synthesis disruption .
Advanced Research Questions
Q. How does the compound’s coordination behavior with transition metals influence material properties?
Methodological Answer: The pyrazinyl nitrogen atoms act as rigid bidentate ligands, forming coordination polymers with metals like Ag(I) or Co(II). For example:
- Ag(I) complexes with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole form 1D polymers with luminescent properties .
- Co(II) complexes with 2,5-bis(2-pyrazinyl) derivatives exhibit spin-crossover (SCO) behavior, critical for magnetic materials. Direct coordination to the oxadiazole nitrogen is rare; instead, substituent donor atoms (e.g., pyridine) dominate .
Q. What methodological advancements address synthesis scalability and reproducibility challenges?
Methodological Answer:
- Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30-minute cycles at 100°C) .
- Solvent-free conditions minimize side reactions. For example, cyclodehydration using P₂O₅/H₃PO₄ under vacuum improves yields of nitro-substituted derivatives .
- Automated purification systems (e.g., flash chromatography) enhance reproducibility for pharmacologically active analogs .
Q. How do structural modifications (e.g., electron-withdrawing substituents) affect two-photon absorption properties?
Methodological Answer: Push-pull architectures with electron-donating (e.g., arylvinyl) and electron-withdrawing (oxadiazole core) groups enhance two-photon absorption. For instance:
Q. What contradictions exist in reported biological data, and how can they be resolved?
Methodological Answer:
- Antioxidant vs. pro-oxidant effects : Some oxadiazoles act as antioxidants in radical scavenging assays (e.g., DPPH) but exhibit pro-oxidant behavior in cellular models due to redox cycling. Resolution requires context-specific assays (e.g., intracellular ROS detection) .
- Species-specific toxicity : Insecticidal activity in house flies may not translate to mammalian models due to metabolic differences. Cross-species comparative studies using cytochrome P450 inhibition assays are recommended .
Q. What strategies optimize thermal stability and detonation performance in energetic materials derived from 1,3,4-oxadiazoles?
Methodological Answer:
- Nitro-functionalization : 5,5′-Dinitromethyl-2,2′-bis(1,3,4-oxadiazolate) salts achieve high thermal stability (Tₚ > 200°C) and detonation velocities (~8900 m/s) via hydrogen-bonded networks .
- Salt formation : Hydrazinium derivatives improve oxygen balance and density (e.g., 1.90 g/cm³), enhancing detonation pressure (36.3 GPa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
